molecular formula C21H16ClN7O3 B6553854 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040676-94-5

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B6553854
CAS番号: 1040676-94-5
分子量: 449.8 g/mol
InChIキー: HVYSUIZYNGEGJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core. Key structural elements include:

  • A 1,2,3-triazolo[4,5-d]pyrimidin-7-one scaffold, which is planar due to conjugation, as observed in analogous structures .
  • A 4-ethoxyphenyl substituent at position 3, introducing electron-donating properties and influencing solubility.

特性

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYSUIZYNGEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₄H₁₅ClN₄O₂
Molecular Weight 304.75 g/mol
IUPAC Name 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
PubChem CID 1170477

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a variety of biological activities including antibacterial, antifungal, anticancer, and enzyme inhibition properties. The specific biological activities of the compound can be categorized as follows:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to the one discussed have shown moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
  • Antifungal Activity : Some oxadiazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans . The exact mechanism is still under investigation but may involve disruption of fungal cell membrane integrity.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant AChE inhibitory activity which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Studies indicate that certain oxadiazole derivatives act as potent urease inhibitors with IC50 values significantly lower than standard drugs . This property is particularly relevant in the treatment of conditions associated with urease-producing bacteria.

3. Anticancer Activity

Research has pointed towards the anticancer potential of oxadiazole derivatives. For example:

  • Cell Line Studies : Compounds similar to the target molecule have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing promising cytotoxic effects . The mechanisms may involve induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds with structural similarities to the target molecule:

  • Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The most active compounds exhibited strong antibacterial effects against Salmonella typhi with IC50 values ranging from 0.63 µM to 6.28 µM .
  • In Vivo Studies : Another research focused on evaluating the in vivo efficacy of oxadiazole derivatives in animal models for their anticancer properties. Results indicated significant tumor growth inhibition compared to control groups .

類似化合物との比較

Comparison with Similar Compounds

The following table synthesizes structural and functional comparisons with analogous compounds from the evidence:

Compound Name / ID Substituents (Positions) Key Properties/Findings References
Target Compound 3-(4-ethoxyphenyl), 6-{[3-(4-chlorophenyl)-oxadiazolyl]methyl} Planar triazolo-pyrimidinone core; moderate polarity due to ethoxy group.
6-{[3-(3,4-dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-(3-fluorobenzyl), 6-{[3-(3,4-dimethoxyphenyl)-oxadiazolyl]methyl} Increased lipophilicity from dimethoxy groups; fluorobenzyl enhances metabolic resistance. MW: 463.43 g/mol.
6-{[3-(4-chlorophenyl)-oxadiazol-5-yl]methyl}-3-(2-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-(2-methylbenzyl), 6-{[3-(4-chlorophenyl)-oxadiazolyl]methyl} Steric hindrance from 2-methylbenzyl may reduce binding affinity; retains chloro group for stability.
5-(4-Chlorophenoxy)-6-isopropyl-triazolo[4,5-d]pyrimidin-7-one 5-(4-chlorophenoxy), 6-isopropyl Coplanar triazolo-pyrimidinone system; dihedral angle of 87.74° with phenyl ring reduces π-stacking.
3-(4-fluorobenzyl)-6-{[3-(3,4-dimethylphenyl)-oxadiazolyl]methyl}-triazolo[4,5-d]pyrimidin-7-one 3-(4-fluorobenzyl), 6-{[3-(3,4-dimethylphenyl)-oxadiazolyl]methyl} Dimethylphenyl enhances hydrophobicity; fluorobenzyl improves bioavailability.

Structural and Electronic Comparisons

  • Core Planarity: The triazolo-pyrimidinone core is consistently planar across analogs, facilitating interactions with flat binding pockets .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound) enhance stability against oxidation .
    • Electron-donating groups (e.g., 4-ethoxyphenyl) improve solubility in polar solvents but may reduce membrane permeability .
    • Fluorinated substituents (e.g., 3-fluorobenzyl in ) balance lipophilicity and metabolic resistance due to fluorine’s electronegativity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。